molecular formula C24H22N2O3 B4736245 N~5~-BENZYL-3-(4-METHOXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

N~5~-BENZYL-3-(4-METHOXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B4736245
M. Wt: 386.4 g/mol
InChI Key: BPYHKYPZWNZIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-BENZYL-3-(4-METHOXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-BENZYL-3-(4-METHOXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of Substituents: The benzyl, methoxyphenyl, and phenyl groups are introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~5~-BENZYL-3-(4-METHOXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N~5~-BENZYL-3-(4-METHOXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of N5-BENZYL-3-(4-METHOXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-BENZYL-3-(4-HYDROXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
  • N~5~-BENZYL-3-(4-CHLOROPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
  • N~5~-BENZYL-3-(4-NITROPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

Uniqueness

N~5~-BENZYL-3-(4-METHOXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. The methoxy group, in particular, can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzyl-3-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-28-21-14-12-19(13-15-21)22-16-23(29-25-22)24(27)26(20-10-6-3-7-11-20)17-18-8-4-2-5-9-18/h2-15,23H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYHKYPZWNZIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~5~-BENZYL-3-(4-METHOXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
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N~5~-BENZYL-3-(4-METHOXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
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N~5~-BENZYL-3-(4-METHOXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
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N~5~-BENZYL-3-(4-METHOXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
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N~5~-BENZYL-3-(4-METHOXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
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N~5~-BENZYL-3-(4-METHOXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

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